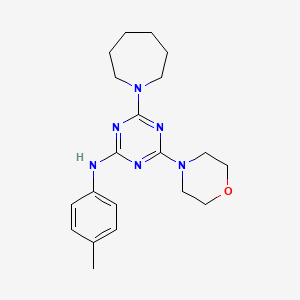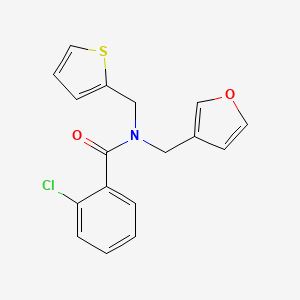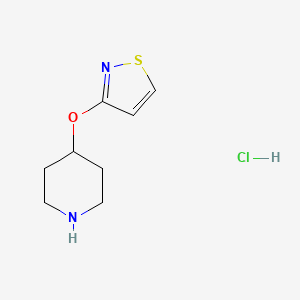
4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core through the cyclization of appropriate precursors. The azepane and morpholine groups are then introduced via nucleophilic substitution reactions. The p-tolyl group is usually added through a Friedel-Crafts alkylation reaction. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine or alcohol derivatives.
科学研究应用
4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
4-(azepan-1-yl)-6-morpholino-1,3,5-triazin-2-amine: Lacks the p-tolyl group, which may affect its chemical properties and applications.
4-(azepan-1-yl)-6-piperidino-1,3,5-triazin-2-amine: Contains a piperidine group instead of morpholine, leading to different biological activities.
4-(azepan-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Substituted with a phenyl group instead of p-tolyl, which may influence its reactivity and applications.
Uniqueness
The presence of the azepane, morpholine, and p-tolyl groups in 4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine makes it unique compared to similar compounds. These substituents contribute to its distinct chemical properties, such as solubility, stability, and reactivity, which can be leveraged for specific applications in research and industry.
属性
IUPAC Name |
4-(azepan-1-yl)-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-16-6-8-17(9-7-16)21-18-22-19(25-10-4-2-3-5-11-25)24-20(23-18)26-12-14-27-15-13-26/h6-9H,2-5,10-15H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSXPDZUVFMZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-2-{3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1H-indole](/img/structure/B2783129.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2783133.png)

![ethyl 2-[6-(1-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2783139.png)

![[(3-Bromobenzyl)amino]acetic acid](/img/structure/B2783142.png)
![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)
![1,7-dimethyl-3-(2-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783145.png)
![2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2783146.png)
![(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate](/img/structure/B2783149.png)
![10-amino-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]puri ne-2,4-dione](/img/structure/B2783150.png)
![Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate](/img/structure/B2783151.png)
